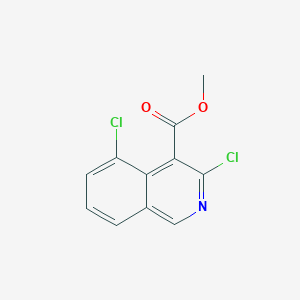
Methyl 3,5-dichloroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dichloroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloroisoquinoline-4-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method involves the reaction of 3,5-dichloroisoquinoline with methanol in the presence of a catalyst such as sulfuric acid to produce the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-dichloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Methyl 3,5-dichloroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,5-dichloropyridine-4-carboxylate
- Methyl 3,5-dichloroisonicotinate
Uniqueness
Methyl 3,5-dichloroisoquinoline-4-carboxylate is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H7Cl2NO2 |
|---|---|
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
methyl 3,5-dichloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-8-6(5-14-10(9)13)3-2-4-7(8)12/h2-5H,1H3 |
Clave InChI |
HWVZRNWMFXPFJP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CN=C1Cl)C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


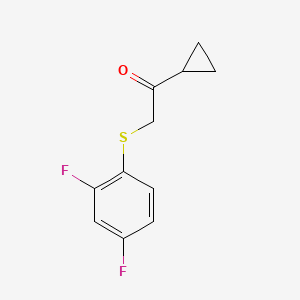

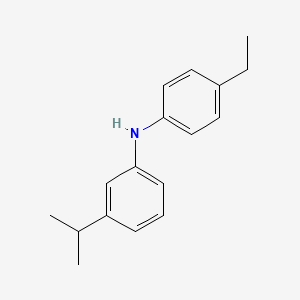
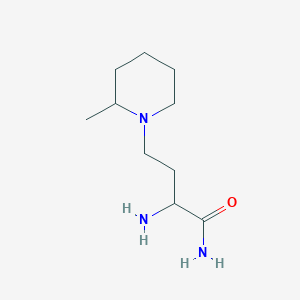
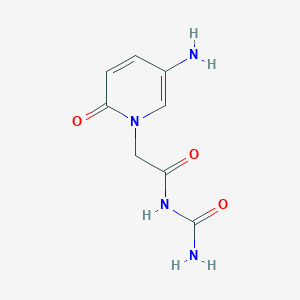
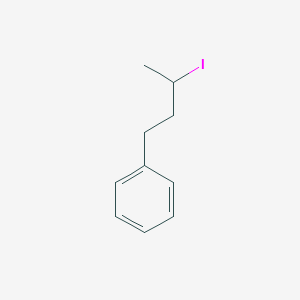
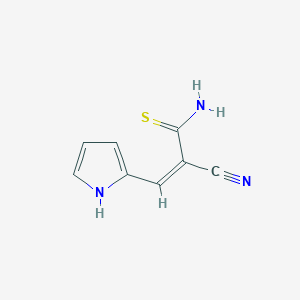

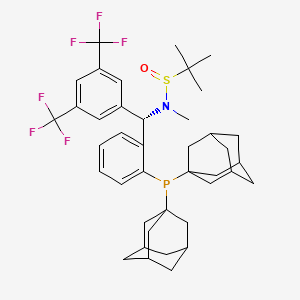

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13648268.png)
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride](/img/structure/B13648269.png)
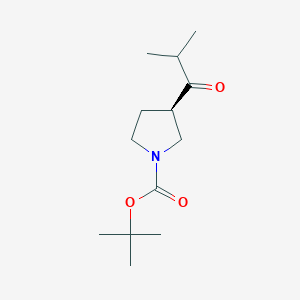
![2-Methyl-1-(piperidin-4-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13648280.png)
